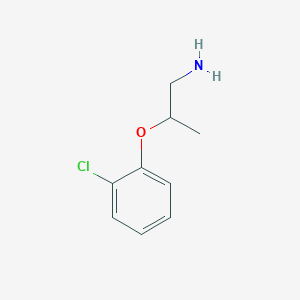

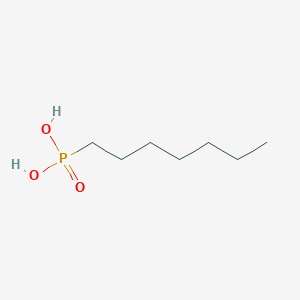

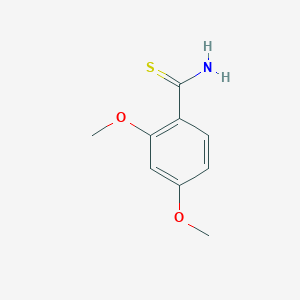

![molecular formula C18H18O3 B1334516 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde CAS No. 438531-13-6](/img/structure/B1334516.png)

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

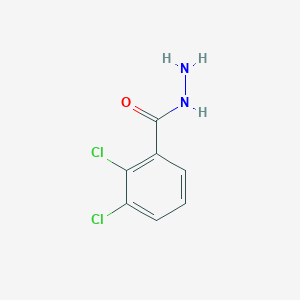

The compound "3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde" is a chemically synthesized molecule that appears to be a derivative of 4-methoxybenzaldehyde, a compound with various industrial applications. The structure suggests the presence of a methoxy group attached to a benzaldehyde core, with an additional indenyl group linked through an oxy-methyl spacer. This compound could potentially be used in the synthesis of biologically relevant molecules or for material science applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from an acyclic, non-aromatic precursor, involving cyclisation and aromatisation steps, as well as selective demethylation to yield the desired product . Similarly, the synthesis of 4-Methoxysalicylaldehyde from 2,4-dihydroxybenzaldehyde involves selective monomethylation, indicating that the methoxy group can be strategically introduced in the synthesis of complex molecules . These methods could potentially be adapted for the synthesis of "3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde".

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic and computational methods. For example, the structure of 4-hexyloxy-3-methoxybenzaldehyde was investigated using density functional theory (DFT) and various spectroscopic techniques, including NMR and UV-vis spectroscopy . These techniques could be applied to determine the molecular structure of "3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde" and to predict its physical and chemical properties.

Chemical Reactions Analysis

The reactivity of the benzaldehyde moiety in related compounds has been explored in various chemical reactions. For instance, 4-methoxy-2-hydroxybenzaldehyde was used to prepare a second monoclinic polymorph of a pyrazolone derivative, indicating its utility in condensation reactions . Additionally, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide from 4-methoxybenzaldehyde demonstrates the aldehyde group's ability to form Schiff bases . These reactions could be relevant for the chemical reactivity study of "3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from studies on similar compounds. For example, the thermodynamic parameters and molecular electrostatic potential of 4-hexyloxy-3-methoxybenzaldehyde were calculated using DFT, providing insights into its stability and reactivity . The solubility, melting point, and boiling point of such compounds can also be determined experimentally. These properties are crucial for understanding the behavior of "3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde" in various environments and for its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques : Synthesized from reactions with 4-methoxybenzaldehyde under specific conditions. Alotaibi et al. (2018) synthesized a related compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, using 4-methoxybenzaldehyde and described the synthesis process in detail, including the yield and reaction conditions (Alotaibi et al., 2018).

Structural Elucidation : The compound's structure has been confirmed through various spectroscopic methods, including infrared, nuclear magnetic resonance, and mass spectroscopy, as demonstrated by Alotaibi et al. (2018) (Alotaibi et al., 2018).

Chemical Properties and Analysis

Electronic and Spectroscopic Properties : Beytur and Avinca (2021) conducted a detailed study on electronic, nonlinear optical properties, and spectroscopic analysis of similar heterocyclic compounds, providing insights into their electronic properties using DFT calculations (Beytur & Avinca, 2021).

Vibrational Dynamics : The dynamics of related benzaldehydes in solid-state were assessed by Ribeiro-Claro et al. (2021) using INS spectroscopy and DFT calculations, contributing to the understanding of vibrational modes and torsional potential barriers (Ribeiro-Claro et al., 2021).

Applications in Synthesis of Other Compounds

Synthesis of Chalcone Derivatives : Rijal et al. (2022) described the synthesis of chalcone derivatives from related benzaldehydes, demonstrating the compound's utility in creating derivatives with antioxidant activities (Rijal, Haryadi & Anwar, 2022).

Antimicrobial Activities : Bektaş et al. (2007) synthesized triazole derivatives from reactions involving 4-methoxybenzaldehyde, indicating potential antimicrobial applications (Bektaş et al., 2007).

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxymethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-20-18-8-5-13(11-19)9-16(18)12-21-17-7-6-14-3-2-4-15(14)10-17/h5-11H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDOEKYAAWKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)COC2=CC3=C(CCC3)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171727 |

Source

|

| Record name | 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde | |

CAS RN |

438531-13-6 |

Source

|

| Record name | 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438531-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)